(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
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Overview
Description
(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a complex organic compound that features a combination of furan, piperazine, and methanethione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized through a nucleophilic substitution reaction.
Coupling of the furan and piperazine derivatives: This step often involves a condensation reaction under controlled temperature and pH conditions.
Introduction of the methanethione group: This can be achieved through a thiolation reaction using reagents such as thiourea or carbon disulfide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the methanethione group, converting it to a methanethiol derivative.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation products: Furanones, sulfoxides.
Reduction products: Methanethiol derivatives.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Research: Used as a probe to study enzyme mechanisms and receptor binding.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostics: Utilized in the development of diagnostic assays and imaging agents.
Industry
Material Science: Employed in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
DNA/RNA interaction: Intercalating into nucleic acids and affecting transcription or replication processes.
Comparison with Similar Compounds
Similar Compounds
- (5-(3-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione
- (5-(3-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
- (5-(3-Chlorophenyl)furan-2-yl)(4-(phenyl)piperazin-1-yl)methanethione
Uniqueness
- Structural Features : The presence of the 3-chlorophenyl and o-tolyl groups provides unique steric and electronic properties.
- Reactivity : The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules.
- Applications : Its unique structure may offer advantages in specific applications such as targeted drug design or material synthesis.
Properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-5-2-3-8-19(16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)17-6-4-7-18(23)15-17/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUXXURKBVGZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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